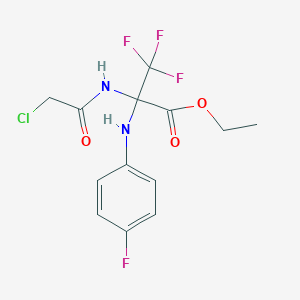
Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-(4-fluoroanilino)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE is a complex organic compound that features a combination of chloroacetamido, trifluoromethyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Chloroacetamido Intermediate: This step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamido group.
Introduction of the Trifluoromethyl Group: This can be achieved through the reaction of a trifluoromethylating agent with an appropriate precursor.
Coupling with the Fluorophenyl Group: The final step involves coupling the intermediate with a fluorophenyl amine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated groups can impart unique properties to materials, making it useful in developing advanced polymers or coatings.
Biological Studies: The compound can be used in studies to understand the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-CHLOROACETAMIDO)-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has a similar structure but includes a thiophene ring instead of a propanoate group.
2-(2-CHLOROACETAMIDO)ETHYL 2-CHLOROACETATE: This compound shares the chloroacetamido group but lacks the trifluoromethyl and fluorophenyl groups.
Uniqueness
ETHYL 2-(2-CHLOROACETAMIDO)-3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]PROPANOATE is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which can significantly influence its chemical properties and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C13H13ClF4N2O3 |
|---|---|
Molecular Weight |
356.70 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(4-fluoroanilino)propanoate |
InChI |
InChI=1S/C13H13ClF4N2O3/c1-2-23-11(22)12(13(16,17)18,20-10(21)7-14)19-9-5-3-8(15)4-6-9/h3-6,19H,2,7H2,1H3,(H,20,21) |
InChI Key |
TZOMGVOHUCIJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















